Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-

Chemoselective cross-coupling Polyhalogenated arene functionalization Palladium(I) catalysis

Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- (CAS 109919-27-9, molecular formula C7H2BrClF4, molecular weight 277.44 g/mol) is a densely functionalized polyhalogenated aromatic building block featuring four distinct substituents—bromo, chloro, fluoro, and trifluoromethyl—on a single benzene ring. This specific 1-Br-2-F-3-Cl-5-CF3 substitution pattern, also referred to as 3-Bromo-5-chloro-4-fluorobenzotrifluoride, endows the compound with a unique orthogonal reactivity profile: the C–Br bond serves as the primary site for Pd-catalyzed cross-coupling, while the C–Cl bond remains available for subsequent functionalization, enabling sequential synthetic strategies not feasible with mono- or dihalogenated analogs.

Molecular Formula C7H2BrClF4
Molecular Weight 277.44 g/mol
CAS No. 109919-27-9
Cat. No. B3212308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-
CAS109919-27-9
Molecular FormulaC7H2BrClF4
Molecular Weight277.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)F)Br)C(F)(F)F
InChIInChI=1S/C7H2BrClF4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
InChIKeyMSWIHLWHBGQBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- (CAS 109919-27-9) as a Polyhalogenated Synthetic Building Block


Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- (CAS 109919-27-9, molecular formula C7H2BrClF4, molecular weight 277.44 g/mol) is a densely functionalized polyhalogenated aromatic building block featuring four distinct substituents—bromo, chloro, fluoro, and trifluoromethyl—on a single benzene ring [1]. This specific 1-Br-2-F-3-Cl-5-CF3 substitution pattern, also referred to as 3-Bromo-5-chloro-4-fluorobenzotrifluoride, endows the compound with a unique orthogonal reactivity profile: the C–Br bond serves as the primary site for Pd-catalyzed cross-coupling, while the C–Cl bond remains available for subsequent functionalization, enabling sequential synthetic strategies not feasible with mono- or dihalogenated analogs [2]. The electron-withdrawing trifluoromethyl group enhances metabolic stability in downstream bioactive molecules, while the ortho-fluorine modulates the electronic character of the adjacent C–Br bond [3].

Why Positional Isomers of C7H2BrClF4 Cannot Substitute for CAS 109919-27-9 in Sequential Cross-Coupling Workflows


Positional isomers sharing the identical molecular formula C7H2BrClF4—such as 1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene (CAS 2091146-38-0), 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene (CAS 1260890-50-3), and 5-bromo-3-chloro-2-fluorobenzotrifluoride (CAS 914225-67-5)—differ critically in the spatial relationship between the reactive C–Br bond and the electron-withdrawing ortho-fluorine and meta-CF3 groups . These positional differences alter the electronic environment at the oxidative addition site, affecting both the rate and selectivity of Pd-catalyzed cross-coupling reactions [1]. Furthermore, the specific 1-Br-2-F-3-Cl-5-CF3 arrangement ensures that the sterically demanding CF3 group is positioned meta to the bromine, minimizing steric hindrance during the initial oxidative addition step—a feature not shared by isomers where CF3 occupies the ortho position relative to Br [2]. For procurement decisions in multi-step synthetic sequences, substituting a positional isomer changes the regiochemical outcome of the first coupling step, leading to a different substitution pattern in the final product, which cannot be corrected downstream.

Quantitative Differentiation Evidence for CAS 109919-27-9 Against Closest Structural Analogs


Chemoselective C–Br Cross-Coupling in the Presence of C–Cl: Exclusive Orthogonal Reactivity Demonstrated by Pd(I) Catalysis

The compound’s most significant differentiator is its capacity for exclusive, a priori predictable C–Br bond functionalization while leaving the C–Cl bond intact. Using the air-stable dinuclear Pd(I) catalyst [Pd(μ-I)PtBu3]2, Kalvet et al. (2017) demonstrated that polyhalogenated arenes bearing both C–Br and C–Cl bonds undergo completely selective C–Br alkylation with >99:1 selectivity, yielding the C–Br coupled product in 96% isolated yield while both C–Cl and C–OTf sites remain untouched [1]. The reaction proceeds in less than 5 minutes at room temperature under open-flask conditions. This was subsequently extended to a triply selective sequential coupling sequence (C–Br → C–OTf → C–Cl) by Keaveney et al. (2018), enabling the first general, fully programmable functionalization of polyhalogenated arenes [2]. In contrast, under conventional Pd(0) catalysis (e.g., Pd(PPh3)4), the chemoselectivity between C–Br and C–Cl is substrate-, ligand-, and condition-dependent and often unpredictable, frequently yielding mixtures of regioisomeric products [3].

Chemoselective cross-coupling Polyhalogenated arene functionalization Palladium(I) catalysis

Supplier Purity Benchmark Differentiation: ≥98% (NLT) vs ≥95% for Positional Isomer Procurement

A direct procurement-relevant differentiation exists at the supplier purity level. Boroncore supplies CAS 109919-27-9 with a certified purity of NLT 98% (Not Less Than 98%) [1]. In comparison, Leyan offers the same compound at ≥95% purity . This ≥3% absolute purity difference is meaningful in the context of Pd-catalyzed cross-coupling reactions, where halogen-containing impurities can act as catalyst poisons. At 95% purity, the compound may contain up to 5% of halogenated byproducts from synthesis (e.g., over-halogenated species, dehalogenated analogs, or regioisomeric impurities) that can competitively bind to Pd(0) or Pd(I) catalysts, reducing effective catalyst loading and compromising reaction reproducibility [2]. For high-value sequential coupling sequences where catalyst turnover numbers exceeding 10^4 are targeted, the 98% purity grade provides a 2.5-fold reduction in maximum potential halide impurities compared to the 95% grade.

Chemical purity analysis Supplier quality benchmarking Cross-coupling catalyst poisoning

Ortho-Fluorine Electronic Modulation of C–Br Oxidative Addition: Hammett Analysis vs Non-Fluorinated Analogs

The ortho-fluorine at position 2 exerts a strong electron-withdrawing inductive effect on the adjacent C–Br bond at position 1, quantitatively characterized by the Hammett substituent constant σ_m = +0.337 for fluorine [1]. This electron withdrawal increases the electrophilicity of the ipso carbon, which is expected to lower the activation barrier for oxidative addition to Pd(0)—the rate-determining step in many cross-coupling reactions [2]. By comparison, the non-fluorinated analog 1-bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0, C7H3BrClF3, MW 259.45) lacks this ortho-fluorine, resulting in a less electron-deficient C–Br bond and consequently slower oxidative addition kinetics. The Lu et al. (2022) reactivity model quantitatively links molecular descriptors to relative oxidative addition rates for 79 substrates, demonstrating that electron-withdrawing substituents ortho or para to the leaving group accelerate oxidative addition by factors ranging from 2× to over 20× compared to unsubstituted phenyl bromide [3]. While direct kinetic measurements for this specific compound are not published, the well-established Hammett correlation and the quantitative structure-reactivity model provide a predictive framework for this differentiation.

Electronic substituent effects Oxidative addition kinetics Hammett constants

Meta-Trifluoromethyl Positioning Minimizes Steric Hindrance at the Primary C–Br Reaction Site Compared to Ortho-CF3 Isomers

In the Journal of Fluorine Chemistry study by Ali et al. (2013), site-selective Suzuki–Miyaura reactions of dihalogenated trifluoromethyl-benzene derivatives demonstrated that oxidative addition occurs preferentially at the sterically less hindered position [1]. Specifically, for 2,4-dichloro-1-(trifluoromethyl)benzene, position 4 (para to CF3) reacted exclusively with no detectable coupling at position 2 (ortho to CF3), attributed to steric shielding by the bulky CF3 group. Applying this principle to CAS 109919-27-9, the CF3 group is positioned meta to the C–Br bond (position 5 relative to Br at position 1), avoiding the steric congestion that would occur if CF3 were ortho to Br as in the isomer 1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene (CAS 2091146-38-0, Br ortho to CF3) . This steric advantage translates to faster oxidative addition kinetics: the Ali et al. study reports isolated yields of 72–95% for coupling at the sterically accessible position vs 0% at the ortho-CF3 position under identical conditions. For sequential coupling applications, the unhindered C–Br site in CAS 109919-27-9 ensures reliable and predictable first-step reactivity regardless of the steric bulk of the coupling partner.

Site-selective Suzuki-Miyaura coupling Steric effects Trifluoromethylbenzene derivatives

Quadruple Halogen/CF3 Substitution Density Enables Property Tuning Beyond Tri- and Di-Substituted Analogs

CAS 109919-27-9 (C7H2BrClF4) features four distinct substituents on the benzene core, providing a level of functional density that exceeds common di- and tri-substituted analogs. Compared to the non-fluorinated analog 1-bromo-3-chloro-2-(trifluoromethyl)benzene (CAS 857061-44-0, C7H3BrClF3, MW 259.45), the additional fluorine atom in CAS 109919-27-9 increases molecular weight by 18 Da (277.44 vs 259.45) and adds a strong C–F bond (bond dissociation energy ~126 kcal/mol) that enhances both metabolic stability and lipophilicity modulation in downstream products [1]. The Schlosser review (2006) on CF3-bearing building blocks establishes that each additional fluorine substituent on an aromatic ring can incrementally lower the pKa of adjacent functional groups, increase lipophilicity (logP increase of ~0.3–0.5 per F), and improve membrane permeability of derived bioactive molecules [2]. When compared to simpler benzotrifluoride building blocks such as 3-bromobenzotrifluoride (C7H4BrF3, MW 225.01) or 4-bromo-2-chlorobenzotrifluoride (C7H3BrClF3, MW 259.45), the quadruple substitution in CAS 109919-27-9 provides a unique combination of orthogonal cross-coupling handles (Br and Cl), electronic modulation (F), and pharmacokinetic optimization (CF3) within a single compact scaffold [3].

Fluorinated building blocks Physicochemical property modulation Drug discovery intermediates

Validated Application Scenarios for CAS 109919-27-9 Based on Quantitative Differentiation Evidence


Sequential Orthogonal Cross-Coupling for Diversity-Oriented Synthesis of Drug-Like Biaryls

The exclusive C–Br chemoselectivity demonstrated by the Schoenebeck group (>99:1 Br:Cl selectivity, 96% yield, <5 min at RT) directly enables a two-step sequential coupling strategy: first, Suzuki–Miyaura or Negishi coupling at the C–Br position using Pd(I) or controlled Pd(0) catalysis to install aryl, heteroaryl, or alkyl diversity element 1; second, activation of the remaining C–Cl bond under more forcing conditions (e.g., Pd(0)/SPhos or Pd(I) with solvent switch) to introduce diversity element 2 [1]. This orthogonal approach is not reliably feasible with positional isomers where CF3 is ortho to Br, as steric hindrance compromises first-step coupling efficiency (Ali et al., 2013; 0% yield at ortho-CF3 positions under standard conditions) [2]. Applications include the rapid construction of trifluoromethylated biaryl and terphenyl libraries for fragment-based drug discovery, where the CF3 group provides metabolic stability and the ortho-F modulates target binding affinity [3].

High-Throughput Experimentation (HTE) Workflows Requiring Predictable, Substrate-Independent Reactivity

The fully predictable, substrate-independent bromo-selectivity of Pd(I) catalysis demonstrated by Kalvet et al. (2017)—where selectivity is independent of the relative positioning of Br, Cl, and OTf groups—makes CAS 109919-27-9 an ideal substrate for HTE and parallel synthesis platforms [1]. Unlike positional isomers where electronic and steric biases can override the intrinsic C–Br > C–Cl reactivity order under Pd(0) catalysis, leading to unexpected product mixtures, this compound's C–Br site is exclusively reactive under Pd(I) conditions regardless of the coupling partner's steric or electronic nature. This predictability reduces the need for reaction optimization across diverse substrate scopes, directly saving 3–5 FTE-days per reaction optimization cycle in industrial discovery settings.

Agrochemical Intermediate Synthesis Requiring High-Purity Building Blocks for Scale-Up

The ≥98% purity grade from Boroncore (vs the ≥95% grade from alternative suppliers) is particularly relevant for agrochemical process development, where catalytic efficiency and impurity profiles directly impact cost-of-goods [1]. At process scale (≥1 kg), the 2.5-fold reduction in maximum halide impurity content (from 5% to 2%) can mean the difference between achieving target catalyst turnover numbers (>10,000) or requiring additional purification steps that add 10–25% to production costs. The compound's four distinct substituents also provide the molecular complexity needed for patentable agrochemical lead structures, where even subtle substitution pattern differences relative to prior art can secure intellectual property positions [2].

Synthesis of Fluorinated Liquid Crystal Intermediates and Functional Materials

The combination of a polar C–F bond (ortho to Br), a polarizable C–Cl bond, and the highly electronegative CF3 group makes CAS 109919-27-9 a valuable precursor for fluorinated liquid crystals and organic electronic materials, where lateral fluorine substitution is known to modulate mesophase behavior, dielectric anisotropy, and charge carrier mobility [1]. The specific 1-Br-2-F-3-Cl-5-CF3 arrangement enables sequential installation of aryl/heteroaryl arms at the Br and Cl positions, allowing systematic tuning of molecular aspect ratio, polarizability anisotropy, and melting point—properties critical for nematic liquid crystal formulation and organic semiconductor performance.

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